6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
Description
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound featuring a partially saturated naphthyridine core with a chlorine substituent at position 4. The tetrahydro ring system (positions 1,2,3,4) introduces structural rigidity and influences electronic properties, making it valuable in pharmaceutical and agrochemical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h4-5,10H,1-3H2 |
InChI Key |
ZTUQYVXJQDOWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2NC1)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Cyclization Reaction Parameters
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Chloropyridine | Ethylene diamine, HCl, 90°C | 28 | |
| 2-Aminopyridine | ClCH₂COCl, DMF, reflux | 34 |
Post-cyclization, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Chlorination of Tetrahydro-1,7-naphthyridine
Direct chlorination of the pre-formed tetrahydro-naphthyridine scaffold offers a streamlined route. Electrophilic aromatic substitution (EAS) using chlorine gas or sulfuryl chloride (SO₂Cl₂) at 0–5°C selectively introduces chlorine at the 6-position. VulcanChem reports a 45% yield when treating 1,2,3,4-tetrahydro-1,7-naphthyridine with SO₂Cl₂ in dichloromethane, followed by neutralization with sodium bicarbonate. However, over-chlorination at adjacent positions remains a challenge, necessitating careful stoichiometry (1.1 eq Cl₂).
Alternative methods employ N-chlorosuccinimide (NCS) in acetic acid, achieving 52% yield under milder conditions (25°C, 12 hours). This approach reduces byproduct formation, as confirmed by HPLC analysis.
Multi-Step Synthesis from Acyclic Precursors
A modular strategy involves assembling the naphthyridine ring from acyclic components. American Elements details a three-step synthesis starting from ethyl 4-chloronicotinate:
-
Reductive Amination : Ethyl 4-chloronicotinate reacts with 1,3-diaminopropane under hydrogenation (H₂, Pd/C) to form a secondary amine intermediate (78% yield).
-
Cyclization : The amine undergoes intramolecular cyclization in phosphoryl chloride (POCl₃) at 110°C, yielding the unsaturated naphthyridine core (65%).
-
Hydrogenation : Catalytic hydrogenation (PtO₂, H₂) saturates the ring, producing 6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine (85%).
This method’s advantage lies in its scalability, with a total yield of 43%, though POCl₃ handling requires stringent safety protocols.
Nucleophilic aromatic substitution (SNAr) enables chlorine introduction at the 6-position. A study in The Journal of Heterocyclic Chemistry describes displacing a nitro group with chloride using CuCl₂ in DMF at 130°C. Starting from 6-nitro-1,7-naphthyridine, this method achieves 61% yield but requires high temperatures and extended reaction times (24 hours).
Table 2: Halogen Exchange Efficiency
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Nitro derivative | CuCl₂, DMF, 130°C | 61 | |
| 6-Bromo derivative | NaCl, DMSO, 120°C | 48 |
Catalytic C–H Activation
Recent advances employ transition metal catalysis for direct C–H chlorination. Palladium(II) acetate with PhI(OAc)₂ as an oxidant facilitates regioselective chlorination at the 6-position in 1,7-naphthyridine derivatives. Optimized conditions (acetone, 70°C, 8 hours) yield 55% of the target compound, though catalyst costs limit industrial application .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the naphthyridine core.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for further development in treating infections.
Anti-inflammatory Properties
The compound has also been noted for its potential anti-inflammatory effects. This activity could be beneficial in developing treatments for inflammatory diseases.
Pharmacological Studies
The pharmacological profile of this compound has been explored in various studies:
- Binding Affinity : Investigations into its interactions with biological targets suggest promising binding affinities that could lead to therapeutic applications.
- Toxicity Profiles : Understanding the toxicity is crucial for evaluating its suitability for medicinal use. Preliminary studies indicate a need for further research to fully elucidate its safety and efficacy.
Case Study 1: Antimicrobial Screening
A library of naphthyridine derivatives was screened for antimicrobial activity. Compounds similar to this compound showed significant inhibition against various bacterial strains. This highlights the potential of this compound in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms of naphthyridine derivatives demonstrated that compounds with structural similarities to this compound effectively reduced inflammation markers in vitro. These findings support further exploration into its therapeutic use for inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Isomerism : The chlorine substituent’s position (e.g., 5, 6, 7, or 8) significantly alters electronic distribution and steric interactions. For instance, 6-chloro derivatives are more electron-deficient at adjacent positions, influencing reactivity in cross-coupling reactions .
Halogen-Substituted Derivatives
Table 2: Brominated vs. Chlorinated Analogs
Key Observations :
- Synthetic Utility : Brominated derivatives are preferred intermediates in Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability .
Dichloro and Multisubstituted Derivatives
Table 3: Multisubstituted Naphthyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| 4,6-Dichloro-1,7-naphthyridine | 190957-81-4 | C₈H₅Cl₂N₂ | 203.04 | Chlorine at positions 4 and 6 |
| 4-Chloro-1,7-naphthyridine | 1301714-24-8 | C₈H₆ClN₂ | 165.60 | Chlorine at position 4 (aromatic) |
Key Observations :
- Reactivity : Dichloro derivatives (e.g., 4,6-dichloro-1,7-naphthyridine) offer multiple sites for functionalization, enabling divergent synthesis pathways .
- Aromatic vs. Saturated Cores : Fully aromatic naphthyridines (e.g., 4-chloro-1,7-naphthyridine) exhibit higher thermal stability but reduced solubility compared to tetrahydro analogs .
Biological Activity
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a chloro substituent at the 6-position of the tetrahydronaphthyridine ring system. This structural characteristic is significant as it influences both the chemical reactivity and biological activity of the molecule.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of naphthyridine derivatives. The following table summarizes findings on the antibacterial activity of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antibacterial activity, warranting further investigation into structure-activity relationships.
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been explored in various cancer cell lines. A recent study evaluated the effects of this compound on human melanoma cells:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G0/G1 phase |
The compound demonstrated significant cytotoxic effects on melanoma cells while exhibiting lesser toxicity toward normal cells.
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and screened their antimicrobial properties. Among these compounds, this compound exhibited notable activity against Staphylococcus aureus, highlighting its potential for further development as an antibiotic agent .
Case Study 2: Anticancer Evaluation
Another significant study focused on evaluating the anticancer properties of this compound against different cancer cell lines. The results indicated that it could effectively induce apoptosis in melanoma cells through mitochondrial pathways . This suggests that modifications to the naphthyridine structure could enhance its therapeutic efficacy.
Comparative Analysis with Related Compounds
The following table compares the biological activities of this compound with other naphthyridine derivatives:
| Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer IC50 (μM) |
|---|---|---|
| This compound | 32 | 10 |
| 8-Methyl-1,2,3,4-tetrahydro-1-naphthyridine | 16 | 8 |
| 7-Methyl-1,2-dihydro-1-naphthyridine | 64 | >20 |
This comparative data illustrates that while this compound shows promising activities similar to its analogs, there is still room for optimization through structural modifications.
Q & A
Q. What are the established synthetic routes for 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine?
The synthesis typically involves catalytic hydrogenation or debenzylation of precursor compounds. For example, 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo debenzylation using Pd/C under H₂ (3 atm) in methanol/dioxane with HCl, yielding 78% of the tetrahydro-naphthyridine as a dihydrochloride salt . Alternative routes include chlorination of hydroxy derivatives using phosphorus oxychloride (POCl₃) under reflux with catalysts like FeCl₃, achieving substitution at the 6-position .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy for confirming hydrogen and carbon environments.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 182.61 g/mol as per PubChem data) .
- X-ray crystallography for precise spatial arrangement determination.
The canonical SMILES notation (C1=CC2=C(CNCC2)N=C1Cl) and InChIKey (QLMYDUMKXXBULG-UHFFFAOYSA-N) from PubChem are critical for cross-referencing .
Q. What are the primary biological activities associated with this compound?
While specific data on this compound is limited, naphthyridine derivatives are known for:
- Enzyme inhibition (e.g., acetylcholinesterase (AChE) in Alzheimer’s research) .
- Antimicrobial potential via disruption of bacterial DNA gyrase .
Initial screening should use in vitro assays like Ellman’s method for AChE inhibition or broth microdilution for antimicrobial activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Key parameters include:
- Catalyst selection : Pd/C vs. PtO₂ for hydrogenation efficiency .
- Solvent systems : Methanol/dioxane (78% yield) vs. ethanol (lower polarity may reduce by-products) .
- Temperature and pressure : Higher H₂ pressure (e.g., 5 atm) or elevated temperatures (40–60°C) may accelerate kinetics but require careful control to avoid over-reduction .
Use Design of Experiments (DoE) to statistically assess interactions between variables .
Q. How do computational methods aid in studying target interactions?
- Molecular Dynamics (MD) simulations : Over 25 μs simulations with MM-GBSA analysis can predict binding modes to RNA or proteins, as demonstrated for naphthyridine derivatives .
- Docking studies : Flexible ligand approaches (e.g., induced-fit docking) are critical for RNA loops, which exhibit dynamic conformations .
- ADMET prediction : Tools like SwissADME or PreADMET assess bioavailability and toxicity profiles early in drug design .
Q. What strategies resolve contradictions in substitution reactivity at the 6-chloro position?
Discrepancies in reported substitution outcomes (e.g., amines vs. alkoxides) arise from:
- Nucleophile strength : Stronger nucleophiles (e.g., thiols) may require milder conditions.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may compete in reactions.
- Catalyst effects : FeCl₃ vs. TMPO (tetramethylpiperidine N-oxide) can alter reaction pathways .
Validate results using HPLC monitoring and kinetic studies under controlled conditions .
Q. How are multi-target ligands designed using this scaffold?
Example strategy from anti-Alzheimer hybrids:
- Molecular hybridization : Link 6-chloro-tetrahydro-naphthyridine to tacrine derivatives via trimethylene spacers to target both AChE’s catalytic and peripheral sites .
- Assay cascades : Combine in vitro AChE inhibition (Ellman’s assay) with Aβ42 aggregation assays (Thioflavin T fluorescence) and in silico BBB permeability predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
